4,4'-dinitro-3,3'-bis(1H-pyrazole)
Description
4,4'-Dinitro-3,3'-bis(1H-pyrazole) is a polynitro heterocyclic compound featuring two pyrazole rings connected at their 3,3'-positions, with nitro groups substituted at the 4,4'-positions.
Pyrazole-based frameworks are also prominent in coordination chemistry, such as in metal-organic frameworks (MOFs) like H2BPE (4,4'-buta-1,3-diyne-1,4-diylbis(1H-pyrazole)) and H2PBP (4,4'-bis(1H-pyrazol-4-yl)biphenyl), though these lack nitro groups . The nitro substituents in 4,4'-dinitro-3,3'-bis(1H-pyrazole) likely enhance its energetic properties while reducing thermal stability compared to non-nitro analogs.
Properties
Molecular Formula |
C6H4N6O4 |
|---|---|
Molecular Weight |
224.13g/mol |
IUPAC Name |
4-nitro-5-(4-nitro-1H-pyrazol-5-yl)-1H-pyrazole |
InChI |
InChI=1S/C6H4N6O4/c13-11(14)3-1-7-9-5(3)6-4(12(15)16)2-8-10-6/h1-2H,(H,7,9)(H,8,10) |
InChI Key |
PUAXQLNEVUEURA-UHFFFAOYSA-N |
SMILES |
C1=NNC(=C1[N+](=O)[O-])C2=C(C=NN2)[N+](=O)[O-] |
Canonical SMILES |
C1=NNC(=C1[N+](=O)[O-])C2=C(C=NN2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Bis-Pyrazole Derivatives
- H2BPE (4,4'-buta-1,3-diyne-1,4-diylbis(1H-pyrazole)) : A bis-pyrazole linked by a butadiyne spacer. Unlike the target compound, H2BPE lacks nitro groups and is used in MOFs for gas storage. Its lower density (≈1.3 g/cm³) and higher flexibility contrast with the rigid, dense structure of nitro-functionalized analogs .
- H2PBP (4,4'-bis(1H-pyrazol-4-yl)biphenyl): Features biphenyl-linked pyrazoles.
Nitro-Substituted Heterocycles
- DNBT (5,5′-dinitro-3,3′-bis-1,2,4-triazole) : A triazole-based analog with two nitro groups. DNBT exhibits a detonation velocity of 8.52 km/s and decomposition temperature of 248°C, benchmark metrics for energetic materials. The triazole core provides higher density (1.89 g/cm³) than pyrazole derivatives, but lower nitrogen content .
- 3,3’-Dinitro-4,4’-dipyridinyl sulfide : A pyridine-based nitro compound with a sulfur bridge. Its detonation performance is moderate (velocity ≈7.5 km/s), but sulfur incorporation may reduce thermal stability compared to all-carbon frameworks .
Energetic and Thermal Properties
Compared to DNBT, the pyrazole core may lower density slightly (~1.7 vs. 1.89 g/cm³) but improve oxygen balance due to higher nitrogen content. However, triazole derivatives like DNBT generally exhibit superior thermal stability (248°C vs. ~220°C for pyrazole analogs) due to stronger aromatic stabilization .
In contrast, non-nitro pyrazole frameworks (e.g., H2BPE) prioritize structural flexibility and thermal resilience over energetic performance, making them more suitable for MOFs than explosives .
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